Atalaphillinine

Descripción

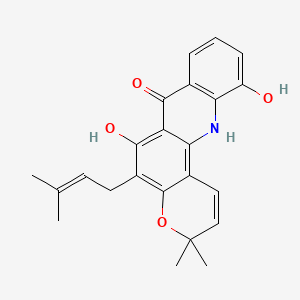

Structure

2D Structure

Propiedades

Número CAS |

56296-87-8 |

|---|---|

Fórmula molecular |

C23H23NO4 |

Peso molecular |

377.4 g/mol |

Nombre IUPAC |

6,11-dihydroxy-3,3-dimethyl-5-(3-methylbut-2-enyl)-12H-pyrano[2,3-c]acridin-7-one |

InChI |

InChI=1S/C23H23NO4/c1-12(2)8-9-15-21(27)17-19(14-10-11-23(3,4)28-22(14)15)24-18-13(20(17)26)6-5-7-16(18)25/h5-8,10-11,25,27H,9H2,1-4H3,(H,24,26) |

Clave InChI |

QJMYUQUOPGKBEZ-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C2C(=C3C(=C1O)C(=O)C4=C(N3)C(=CC=C4)O)C=CC(O2)(C)C)C |

SMILES canónico |

CC(=CCC1=C2C(=C3C(=C1O)C(=O)C4=C(N3)C(=CC=C4)O)C=CC(O2)(C)C)C |

Apariencia |

Solid powder |

Otros números CAS |

56296-87-8 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Atalaphillinine |

Origen del producto |

United States |

Preclinical Biological Activity Profiles of Atalaphillinine

Antimalarial Efficacy Studies

Atalaphillinine, an acridone (B373769) alkaloid, has been the subject of preclinical investigations to determine its potential as an antimalarial agent. These studies have explored its activity in both laboratory settings and in animal models, comparing its effectiveness to established antimalarial drugs.

In vitro Parasite Growth Inhibition Assays

In laboratory-based assays, this compound has demonstrated the ability to inhibit the growth of malaria parasites. A study investigating the effects of thirty acridone alkaloids on Plasmodium yoelii, a rodent malaria parasite, found that this compound was one of seven compounds that suppressed 90% or more of the parasite's growth at a concentration of 10 µg/mL. nih.govscispace.comasm.org This significant level of inhibition highlights the compound's direct antiparasitic action.

The in vitro efficacy of this compound was found to be comparable to or even greater than that of chloroquine (B1663885) diphosphate (B83284), a widely used antimalarial drug. nih.gov

Table 1: In vitro Suppression of Plasmodium yoelii by this compound

| Compound | Concentration | Percent Suppression | Source |

| This compound | 10 µg/mL | ≥ 90% | nih.govscispace.comasm.org |

In vivo Rodent Malaria Model Investigations

The antimalarial activity of this compound has also been evaluated in living organisms using rodent models of malaria. In these studies, mice infected with Plasmodium berghei or Plasmodium vinckei were treated with this compound. nih.govscispace.comasm.org

The administration of this compound resulted in the complete suppression of the development of malaria parasites in the infected mice. nih.govscispace.comasm.org These findings from in vivo models provide crucial evidence of the compound's potential effectiveness in a physiological system.

Comparative Potency Analyses against Established Antimalarial Agents

Direct comparisons have been made between the potency of this compound and established antimalarial drugs. In vitro studies demonstrated that this compound and related acridone alkaloids were as effective or more effective than chloroquine diphosphate in inhibiting parasite growth. nih.gov The emergence of chloroquine-resistant strains of Plasmodium falciparum has necessitated the search for new antimalarial agents, making compounds with high potency against resistant strains particularly valuable. nih.gov

Antiviral Activity Investigations

Acridone alkaloids, the chemical class to which this compound belongs, are recognized for their broad-spectrum antiviral properties. nih.gov This has prompted investigations into the potential antiviral applications of these compounds, including this compound.

Methodologies for In vitro Antiviral Screening

The evaluation of the antiviral activity of compounds like this compound typically involves a variety of in vitro screening methods. These assays are designed to assess the ability of a compound to inhibit viral replication in cell cultures. Common methodologies include:

Plaque Reduction Assays: This technique is used to quantify the reduction in viral plaques—localized areas of cell death caused by viral infection—in the presence of the test compound.

Yield Reduction Assays: These assays measure the amount of new infectious virus particles produced by infected cells treated with the compound compared to untreated controls.

Reporter Gene Assays: Genetically engineered viruses that express a reporter gene (e.g., luciferase or green fluorescent protein) upon replication are used. The antiviral activity is determined by measuring the reduction in the reporter signal.

Cytopathic Effect (CPE) Inhibition Assays: Many viruses cause visible damage to host cells, known as the cytopathic effect. These assays assess the ability of a compound to protect cells from virus-induced CPE.

Spectrum of Observed Antiviral Activity

While specific data on the antiviral spectrum of this compound is emerging, the broader class of acridone alkaloids has demonstrated activity against a wide range of viruses. This suggests that this compound may share a similar spectrum of activity.

Acridone derivatives have shown inhibitory effects against both DNA and RNA viruses. nih.gov Notably, citrusinine-I, another acridone alkaloid, has exhibited potent activity against herpes simplex virus (HSV) type 1 and type 2, as well as cytomegalovirus (CMV). capes.gov.br The wide spectrum of antiviral activity observed for this class of compounds includes:

DNA Viruses:

Herpes Simplex Virus (HSV) nih.govcapes.gov.br

Cytomegalovirus (CMV) nih.govcapes.gov.br

Adenovirus nih.gov

RNA Viruses:

Hepatitis C Virus (HCV) nih.gov

Dengue Virus nih.gov

Junin Virus nih.gov

The mechanism of action for the antiviral effects of acridone alkaloids is thought to involve the inhibition of nucleic acid synthesis. nih.gov

Mechanistic Investigations of Atalaphillinine S Bioactivity

Molecular Interactions in Antimalarial Pathways

The antimalarial properties of atalaphillinine have been established through both in vitro and in vivo studies. Research has shown that this compound can completely suppress the development of rodent malaria parasites (Plasmodium berghei and Plasmodium vinckei) in mice. nih.govnih.gov At a concentration of 10 micrograms/ml, this compound was among seven acridone (B373769) alkaloids that inhibited 90% or more of Plasmodium yoelii in vitro. nih.gov The precise molecular targets of this compound within the Plasmodium parasite are the subject of ongoing investigation, with current hypotheses focusing on pathways known to be disrupted by other acridone and quinoline-based antimalarials.

A primary target for many antimalarial drugs is the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite within its acidic food vacuole. nih.gov The parasite polymerizes heme into an inert crystalline structure called hemozoin. nih.gov Inhibition of this process leads to the accumulation of toxic free heme, which induces oxidative stress and parasite death.

Several well-known antimalarial drugs, such as chloroquine (B1663885) and mefloquine, are thought to function by inhibiting hemozoin formation. nih.gov It is hypothesized that acridone alkaloids, including this compound, may share this mechanism of action. The planar structure of the acridone core is thought to allow for intercalation with heme molecules, thereby preventing their polymerization into hemozoin crystals. This interaction would disrupt the parasite's primary detoxification pathway, leading to its demise. While direct evidence for this compound's binding to heme and inhibition of hemozoin formation is still needed, the established activity of other acridone alkaloids against malaria supports this as a plausible mechanism.

The mitochondrion of the Plasmodium parasite presents another critical target for antimalarial drugs. Unlike in mammalian cells, the primary role of the mitochondrial electron transport chain (mETC) in the blood stages of the parasite is not ATP synthesis but rather to facilitate essential metabolic pathways, such as de novo pyrimidine (B1678525) synthesis. nih.govnih.gov

The antimalarial drug atovaquone, for instance, selectively inhibits the parasite's mitochondrial complex III (cytochrome bc1 complex), leading to a collapse of the mitochondrial membrane potential and disruption of pyrimidine biosynthesis. nih.govwebmate.me Given the demonstrated antimalarial efficacy of this compound, it is plausible that it could also engage with mitochondrial targets. Disruption of the mETC or other mitochondrial functions would have a cidal effect on the parasite. Further research is required to determine if this compound or its metabolites directly interact with components of the Plasmodium mitochondrion.

Proposed Cellular and Molecular Targets in Antiviral Responses

Acridone alkaloids as a class have exhibited a broad spectrum of antiviral activities against both DNA and RNA viruses, including herpes simplex virus, cytomegalovirus, and dengue virus. eurekaselect.comconicet.gov.arnih.gov The precise mechanism of action for the antiviral effects of acridones is not yet fully elucidated, but it is believed to involve multiple targets, potentially contributing to a lower likelihood of viral resistance. eurekaselect.comnih.gov

The primary proposed mechanism for the antiviral action of acridone alkaloids is the interference with nucleic acid synthesis. eurekaselect.comconicet.gov.ar This could occur through the inhibition of viral or cellular enzymes essential for DNA or RNA replication, or through direct interaction with the nucleic acids themselves via intercalation. eurekaselect.comconicet.gov.ar For some acridone derivatives, it has been shown that they can block viral DNA maturation and assembly. nih.gov It is hypothesized that this compound may exert its antiviral effects through similar mechanisms, either by inhibiting viral polymerases or by intercalating into the viral genome, thereby disrupting replication and transcription. The involvement of cellular factors as potential targets is also a strong possibility, which could explain the broad-spectrum activity observed in this class of compounds. eurekaselect.comconicet.gov.ar

Structure-Mechanism Relationships within the Acridone Alkaloid Class

The biological activity of acridone alkaloids is intrinsically linked to their chemical structure. The planar tricyclic acridone core is a key feature, facilitating interactions with biological macromolecules such as DNA and proteins. conicet.gov.ar Modifications to this core and the nature and position of substituent groups can significantly influence the potency and selectivity of their antimalarial and antiviral effects.

For antimalarial activity, studies on various acridone alkaloids have provided some insights into structure-activity relationships (SAR). For example, certain substitutions on the acridone ring have been shown to enhance antiplasmodial activity. nih.gov While specific SAR studies focusing on this compound are limited, general observations for the acridone class suggest that factors such as lipophilicity and the presence of specific functional groups play a crucial role in membrane permeability and target engagement. nih.gov

In the context of antiviral activity, research on synthetic acridone derivatives has shown that even minor structural changes, such as the position of a chloro group, can alter the specific stage of viral assembly that is blocked. nih.gov The development of novel anti-herpes acridones with simpler structures than the natural alkaloids has demonstrated that high selectivity can be achieved. nih.gov The diverse substitution patterns found in naturally occurring acridone alkaloids, such as the prenyl and hydroxyl groups on this compound, likely contribute to its specific bioactivity profile. Further synthesis of this compound analogues and subsequent biological evaluation are necessary to delineate the precise structure-mechanism relationships.

Structure Activity Relationship Sar Studies and Synthetic Analog Development

Elucidation of Key Pharmacophoric Features within the Acridone (B373769) Scaffold

The acridone core, a tricyclic aromatic system, forms the fundamental framework of atalaphillinine. The biological activity of acridone derivatives is often influenced by the nature and position of various substituents on this scaffold. While specific pharmacophore models for this compound are not extensively detailed in publicly available research, general SAR studies on acridone alkaloids provide valuable insights.

The planarity of the acridone ring system is often considered a critical feature for intercalation with biological macromolecules, such as DNA. For acridone derivatives exhibiting antimalarial activity, the presence of specific substituents at various positions on the acridone nucleus appears to be crucial for their ability to inhibit parasite growth. For instance, studies on other acridone alkaloids have highlighted the importance of substituents at positions 1 and 4 for their biological effects. In the case of this compound, the presence of a prenyl group is a distinguishing feature. This lipophilic side chain may play a significant role in membrane permeability and interaction with molecular targets. Furthermore, the hydroxyl and methoxy (B1213986) groups present on the aromatic rings of the acridone scaffold are likely to be involved in hydrogen bonding interactions with target proteins, thereby contributing to the binding affinity and specificity of the compound.

A study on the differentiation-inducing activity of acridone alkaloids in human leukemia HL-60 cells suggested that a hydroxyl group at C-1 and a prenyl group at C-2 of the acridone skeleton, as seen in this compound, are important for this activity. mdpi.com This indicates that these specific structural motifs are key components of the pharmacophore for this particular biological effect.

Design and Synthesis Strategies for this compound Analogs

The design and synthesis of analogs are a cornerstone of medicinal chemistry, aimed at optimizing the pharmacological profile of a lead compound. For this compound, the synthesis of analogs would likely focus on modifying key structural features to enhance activity, improve selectivity, and reduce potential toxicity.

Synthetic strategies for creating this compound analogs could involve several approaches:

Modification of the Prenyl Side Chain: The length, branching, and introduction of functional groups into the prenyl side chain could be explored to investigate its role in target binding and cellular uptake.

Substitution on the Acridone Core: The introduction, removal, or modification of substituents such as hydroxyl and methoxy groups on the aromatic rings could help to delineate their contribution to the compound's activity. The synthesis of derivatives with different patterns of oxygenation would be a key strategy.

Introduction of Halogen Atoms: The incorporation of halogen atoms, such as fluorine or chlorine, at specific positions on the acridone scaffold is a common strategy in drug design to modulate electronic properties and metabolic stability. For example, the presence of a chlorine atom at certain positions in other acridine (B1665455) derivatives has been shown to be important for antimalarial activity. researchgate.net

Computational Approaches in SAR Modeling and Optimization

In modern drug discovery, computational methods play a pivotal role in accelerating the process of lead optimization. Techniques such as quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular docking can provide valuable predictions about the biological activity of novel compounds and their interactions with molecular targets.

For this compound, computational studies could be employed to:

Develop a 3D Pharmacophore Model: Based on the known active acridone alkaloids, a 3D pharmacophore model could be generated to define the essential spatial arrangement of chemical features required for biological activity. This model would serve as a template for the virtual screening of compound libraries to identify new potential leads.

Perform Molecular Docking Studies: If the biological target of this compound is known, molecular docking simulations could be used to predict its binding mode and identify key intermolecular interactions. This information would be invaluable for the rational design of analogs with improved binding affinity.

Conduct QSAR Analysis: By correlating the structural properties of a series of this compound analogs with their biological activities, a QSAR model could be developed. This model would allow for the prediction of the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

Although specific computational SAR modeling studies dedicated solely to this compound are not prominently reported, the principles of these in silico techniques are broadly applicable and represent a promising avenue for the future development of this compound-based therapeutic agents.

Advanced Methodologies in Atalaphillinine Research

High-Throughput Screening Platforms for Bioactivity Profiling

High-throughput screening (HTS) has revolutionized the initial stages of drug discovery by enabling the rapid assessment of large numbers of chemical compounds for their biological activity. ewadirect.comscienceintheclassroom.org While specific HTS campaigns exclusively targeting atalaphillinine are not extensively documented in publicly available literature, the principles of HTS are directly applicable and are widely used for screening natural product libraries, including those containing acridone (B373769) alkaloids. nih.govku.edu

HTS platforms utilize automated robotic systems to test the effects of compounds on specific biological targets in a miniaturized format, such as 96- or 1536-well plates. scienceintheclassroom.org This allows for the screening of vast compound libraries against various assays, including enzyme inhibition, receptor binding, and cell-based assays, in a time- and cost-effective manner. ewadirect.com For a compound like this compound, HTS would be instrumental in systematically exploring its bioactivity profile across a wide range of potential targets. For instance, based on the known activities of other acridone alkaloids, HTS could be employed to screen this compound against panels of cancer cell lines or various microbial strains to quickly identify potential anticancer or antimicrobial properties. nih.gov

The process typically involves the preparation of assay plates, the addition of the test compound (e.g., this compound) at various concentrations, and the subsequent measurement of a biological response using sensitive detection methods like fluorescence, luminescence, or absorbance. The resulting data is then analyzed to identify "hits"—compounds that exhibit a desired biological effect. These hits can then be subjected to further investigation to confirm their activity and determine their mechanism of action. The use of modern dereplication strategies, which combine analytical techniques like UHPLC-HRMS with compound databases, can accelerate the identification of known compounds and prioritize the investigation of novel bioactive substances within a mixture. nih.gov

Cheminformatics and in silico Drug Discovery Applications

Cheminformatics and in silico drug discovery methods are powerful computational tools that utilize computer simulations to predict the properties and biological activities of chemical compounds. nih.govuniversiteitleiden.nl These approaches are crucial in modern drug discovery for prioritizing compounds for synthesis and biological testing, thereby reducing the time and cost associated with experimental work. nih.gov

For this compound, cheminformatics analysis begins with its known chemical structure, which is readily available in public databases like PubChem (CID 122681). nih.gov Using this structural information, various molecular descriptors can be calculated to predict its physicochemical properties, such as solubility, lipophilicity, and drug-likeness according to frameworks like Lipinski's Rule of Five. This initial assessment helps to evaluate the potential of this compound as a drug candidate.

In silico docking is a key technique in this domain, which predicts the binding affinity and orientation of a small molecule (ligand) like this compound to the active site of a biological target (receptor), typically a protein. nih.govnih.gov This method requires the three-dimensional structures of both the ligand and the receptor. While the crystal structure of this compound's specific targets may not always be available, homology modeling can be used to generate a 3D model of the target protein based on the known structures of similar proteins. The docking process then simulates the interaction between this compound and the target, providing a binding score that estimates the strength of the interaction. For example, researchers have used in silico docking to identify potential α-amylase inhibitors from plant extracts by ranking compounds based on their binding energies. nih.gov A similar approach could be applied to this compound to screen it against a virtual library of potential protein targets, helping to hypothesize its mechanism of action.

Below is a hypothetical data table illustrating the type of information that could be generated from an in silico docking study of this compound against a panel of cancer-related protein targets.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Protein Kinase A | -8.5 | LYS72, GLU91, ASP184 |

| Topoisomerase II | -9.2 | ASP551, ARG487, TYR804 |

| B-cell lymphoma 2 | -7.8 | ARG139, TYR101, GLY138 |

This table is for illustrative purposes only and does not represent actual experimental data.

Advanced Spectroscopic and Diffraction Techniques for Conformational Analysis

The precise three-dimensional arrangement of atoms in a molecule, known as its conformation, is critical to its biological activity. lumenlearning.comlibretexts.org Advanced spectroscopic and diffraction techniques are indispensable for elucidating the conformational properties of natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the structure of organic molecules in solution. ttu.eduyoutube.com One-dimensional (1D) NMR, such as ¹H and ¹³C NMR, provides information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. organicchemistrydata.orglibretexts.org Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, allow for the determination of connectivity between atoms, providing a detailed picture of the molecule's structure. For this compound, NMR spectroscopy is essential for confirming its pyranoacridone scaffold and the positions of its various substituents. nih.gov The chemical shifts and coupling constants observed in the NMR spectra can also provide insights into the molecule's preferred conformation in solution. ttu.edu

The table below summarizes the application of these techniques in the conformational analysis of this compound.

| Technique | Information Obtained | Relevance to this compound Research |

| 1D & 2D NMR Spectroscopy | Connectivity of atoms, chemical environment, relative stereochemistry in solution. | Confirms the chemical structure and provides insights into the solution-state conformation. nih.govyoutube.com |

| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and solid-state conformation. | Provides definitive structural proof and a basis for computational modeling. wikipedia.orgsciencemuseum.org.uk |

Future Directions and Research Gaps in Atalaphillinine Chemistry and Biology

Bridging Translational Research Gaps from in vitro to in vivo Studies

A significant hurdle in drug discovery is the translation of promising results from a controlled laboratory environment (in vitro) to the complex biological systems of living organisms (in vivo). sygnaturediscovery.com This transition, often termed the "valley of death" in translational research, is fraught with challenges, including differences in metabolism, bioavailability, and potential toxicity that are not apparent in preliminary assays. researchgate.net

For atalaphillinine, initial studies have successfully demonstrated its activity in both settings. A study involving thirty acridone (B373769) alkaloids found that this compound was effective in vitro, suppressing 90% or more of the rodent malaria parasite Plasmodium yoelii at a concentration of 10 micrograms/ml. asm.orgnih.gov Crucially, these findings were successfully translated to an animal model. When administered to mice infected with Plasmodium berghei or Plasmodium vinckei, this compound completely suppressed the development of malaria parasites with no observable acute toxic effects at the tested dosage. asm.orgnih.gov

Despite this initial success, a significant research gap remains in understanding the pharmacokinetic and pharmacodynamic (PK/PD) profile of this compound. Future research must focus on:

Detailed Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models is essential to understand its behavior in a biological system. sygnaturediscovery.com

Establishing a Therapeutic Window: Determining the dose-response relationship for both efficacy and toxicity will be critical for establishing a safe and effective dosing regimen.

Advanced in vitro Models: Utilizing more complex in vitro systems, such as organ-on-a-chip or 3D cell cultures, could provide more predictive data on human responses and help to refine subsequent in vivo experiments. researchgate.net The use of computational modeling and simulation can also help predict the behavior of the compound in humans based on initial in vitro data. sygnaturediscovery.comnih.gov

Bridging these gaps is fundamental to de-risking the progression of this compound from a promising hit compound to a viable preclinical candidate.

Potential for Lead Optimization and Derivatization Strategies

While this compound has shown promising biological activity, it is likely that its natural form does not possess the optimal characteristics for a therapeutic drug. Lead optimization is an iterative process in medicinal chemistry that aims to enhance the properties of a lead compound, such as its potency, selectivity, and pharmacokinetic profile, while minimizing adverse effects. youtube.comnih.gov

For this compound, there is considerable potential for lead optimization through various strategies:

Structure-Activity Relationship (SAR) Studies: A critical first step is to conduct comprehensive SAR studies. nih.gov This involves synthesizing a series of analogues or derivatives of this compound and evaluating how specific structural modifications impact its antimalarial activity. This process helps to identify the key structural features (the pharmacophore) responsible for its biological effects. youtube.com

Derivatization: Based on SAR data, targeted chemical modifications can be made to the this compound scaffold. This could involve altering functional groups to improve solubility, metabolic stability, or target binding affinity. For instance, the introduction of different substituents on the acridone core could lead to analogues with enhanced potency or a more favorable safety profile.

Scaffold Hopping: This advanced strategy involves replacing the core structure of the molecule while retaining its essential functionalities. derpharmachemica.com This could lead to the discovery of novel chemical classes with similar biological activity but improved drug-like properties.

These optimization strategies are essential for transforming a natural product hit into a drug candidate that meets the stringent requirements for clinical development.

Integration with Modern Antimalarial and Antiviral Drug Discovery Paradigms

The landscape of drug discovery is continually evolving, with new technologies and strategies accelerating the identification of novel therapeutics. Integrating this compound into these modern paradigms could significantly enhance its potential.

Antimalarial Drug Discovery: The rise of drug-resistant malaria strains necessitates the development of new medicines with novel mechanisms of action. nih.govnih.gov Natural products like this compound are a valuable source of new chemical scaffolds. nih.gov

Phenotypic Screening: this compound's proven whole-cell activity makes it a strong candidate for further investigation in large-scale phenotypic screens against various life-cycle stages of the malaria parasite, including drug-resistant strains. nih.gov

Target Identification: A crucial research gap is the identification of the specific molecular target(s) of this compound within the parasite. Modern chemoproteomics and genetic approaches can be employed to elucidate its mechanism of action. Understanding the target is key to developing more potent and selective second-generation compounds and predicting potential resistance mechanisms.

Combination Therapy: Modern antimalarial treatments rely on combination therapies to enhance efficacy and prevent the emergence of resistance. nih.gov Future studies should evaluate the efficacy of this compound in combination with existing antimalarial drugs to identify potential synergistic interactions.

Antiviral Drug Discovery: Many natural products exhibit broad biological activity. While this compound has been primarily investigated for its antimalarial properties, its chemical structure warrants exploration for other therapeutic applications, including antiviral activity.

Broad-Spectrum Antiviral Screening: The this compound scaffold should be included in high-throughput screening campaigns against a diverse panel of viruses. frontiersin.org The urgent need for new antiviral agents, highlighted by recent pandemics, has intensified the search for novel chemical entities. mdpi.com

AI and Machine Learning: Modern drug discovery increasingly utilizes artificial intelligence (AI) and machine learning (ML) to predict the biological activities of compounds and identify potential drug candidates from large chemical libraries. nih.govnih.gov By incorporating the structural information of this compound and its analogues into these computational models, researchers can predict potential antiviral targets and prioritize compounds for experimental testing.

By systematically addressing these research gaps and integrating this compound into modern drug discovery workflows, the scientific community can fully explore the therapeutic potential of this promising natural product.

Q & A

Q. What are the primary natural sources and structural characteristics of Atalaphillinine?

this compound is an acridone alkaloid first isolated from Glycosmis pentaphylla and structurally identified as 3,12-dihydro-6-hydroxy-3,3,12-trimethyl-7H-pyrano[2,3-c]acridin-7-one . Key spectral methods for structural elucidation include NMR (¹H/¹³C), mass spectrometry, and elemental analysis. Researchers should prioritize cross-referencing spectral data with published literature to confirm identity and purity .

Q. What in vitro and in vivo models have been used to study this compound’s antimalarial activity?

Early studies used rodent malaria models (e.g., Plasmodium berghei) to evaluate efficacy, with results indicating dose-dependent inhibition of parasite growth. In vitro assays often employ synchronized parasite cultures and IC₅₀ calculations. Methodological rigor requires controls for compound solubility (e.g., DMSO) and validation via replicate experiments .

Q. How should researchers safely handle this compound in laboratory settings?

this compound is classified as hazardous. Safety protocols include using personal protective equipment (gloves, lab coats), working in a fume hood, and avoiding inhalation/contact. Institutions must provide Safety Data Sheets (SDS) and ensure waste disposal complies with local regulations .

Q. What are the standard protocols for characterizing new this compound derivatives?

Characterization requires:

- Purity : HPLC/GC analysis (>95% purity).

- Identity : Combined spectral data (NMR, IR, HRMS).

- Stability : Accelerated degradation studies under varied pH/temperature. Detailed synthetic procedures (reagents, reaction conditions) must be documented to enable replication .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across studies be systematically resolved?

Contradictions may arise from variability in experimental models (e.g., parasite strains, host species) or dosage regimes. Researchers should:

- Conduct meta-analyses to identify confounding variables .

- Replicate studies using standardized protocols (e.g., WHO guidelines for antimalarial testing).

- Apply statistical re-evaluation (e.g., ANOVA for inter-study comparisons) .

Q. What experimental design principles optimize this compound’s structure-activity relationship (SAR) studies?

SAR studies require:

- Hypothesis-driven synthesis : Modify specific functional groups (e.g., hydroxyl, methyl) while retaining the acridone core.

- Control groups : Include parent compound and known antimalarials (e.g., chloroquine) for benchmarking.

- Dose-response curves : Use logarithmic dosing to establish EC₅₀/EC₉₀ values .

Q. What methodologies validate this compound’s mechanism of action in complex biological systems?

Advanced approaches include:

- Proteomics : Identify target proteins via affinity chromatography or pull-down assays.

- Gene knockout models : CRISPR/Cas9-edited parasites to test resistance pathways.

- Metabolic profiling : LC-MS-based analysis of parasite lipid/heme biosynthesis disruption .

Q. How can interdisciplinary approaches enhance this compound research?

Integrate:

- Computational chemistry : Molecular docking to predict binding affinities for Plasmodium targets (e.g., PfDHFR).

- Pharmacokinetics : In silico ADMET predictions followed by in vivo bioavailability studies.

- Ethnopharmacology : Collaborate with field biologists to document traditional uses of source plants .

Methodological Guidelines

Q. How should researchers present this compound data in publications to ensure reproducibility?

- Tables : Summarize IC₅₀ values, spectral peaks, and synthetic yields. Avoid duplicating data in text and figures .

- Supplementary Materials : Include raw spectral files, crystallographic data, and detailed synthetic protocols .

- Ethics : Disclose animal study approvals (IACUC protocols) and conflict of interest statements .

What frameworks assist in formulating high-impact research questions on this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to refine hypotheses. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.